3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Pharmaceutical impurity profiling Imatinib quality control Positional isomer separation

3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 1181458-11-6) is a meta‑substituted benzoic acid derivative bearing a 4‑methylpiperazine moiety connected via a methylene bridge, isolated as the dihydrochloride salt. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂ (MW 307.21 g/mol).

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21 g/mol
CAS No. 1181458-11-6
Cat. No. B1416772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
CAS1181458-11-6
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
InChIKeyZLTDLHHJQFMPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride (CAS 1181458-11-6): Procurement-Relevant Identity and Physicochemical Baseline


3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 1181458-11-6) is a meta‑substituted benzoic acid derivative bearing a 4‑methylpiperazine moiety connected via a methylene bridge, isolated as the dihydrochloride salt. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂ (MW 307.21 g/mol) [1]. The compound is officially designated as Imatinib Impurity 55, a process‑related impurity that must be chromatographically resolved and quantified in Imatinib drug substance per ICH guidelines [2]. The dihydrochloride salt confers high aqueous solubility, making it readily weighable and directly usable in aqueous analytical workflows, in contrast to the poorly water‑soluble free‑base form (CAS 514209‑42‑8) . This compound therefore occupies a distinct procurement niche as both a certified impurity reference standard and a soluble building block for medicinal chemistry.

Why 3-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride Cannot Be Replaced by Its Closest Positional Isomers or Free‑Base Analog


Positional isomerism on the benzoic acid core (ortho‑, meta‑, para‑) dictates profoundly different pKₐ, logD, chromatographic retention, and regulatory function. The meta‑substituted target compound is the only isomer designated as Imatinib Impurity 55, whereas the para‑substituted isomer (CAS 106261‑48‑7) serves as the key synthetic intermediate for Imatinib API . Simply substituting the para‑isomer will cause misidentification of the impurity profile, because the two isomers exhibit distinct HPLC retention times and mass spectrometric fragmentation patterns [1]. Moreover, the ortho‑substituted isomer (CAS 514209‑40‑6) has a dramatically lower predicted acid pKₐ (~2.30 vs. ~3.82 for the meta‑isomer) due to intramolecular hydrogen bonding, which alters its ionization state under physiological and chromatographic conditions [2]. The dihydrochloride salt form further differentiates the target compound from the free‑base meta‑isomer (CAS 514209‑42‑8) by providing ≥10‑fold higher aqueous solubility, eliminating the need for co‑solvents or pH adjustment in aqueous assay preparation [3]. These physicochemical divergences make generic interchange of in‑class positional isomers or salt forms quantitatively invalid for analytical method development, impurity quantification, and structure‑activity relationship studies.

Product‑Specific Quantitative Differentiation Evidence for 3-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride Versus Closest Analogs


Meta‑ vs. Para‑Isomer: Chromatographic Identity Divergence Enables Unambiguous Impurity Quantification

The target meta‑substituted compound is designated as Imatinib Impurity 55 and must be chromatographically resolved from the para‑substituted isomer (Imatinib intermediate; CAS 106261‑48‑7). The two isomers exhibit distinct HPLC retention behavior; failure to resolve them leads to inaccurate impurity quantification. The para‑isomer shows a predicted pKₐ of 4.31 ± 0.10 (CookeChem) whereas the meta‑free‑base shows a predicted pKₐ of 4.28 ± 0.10, and the meta‑dihydrochloride salt yields a JChem‑calculated acid pKₐ of 3.82 [1]. This difference in ionization properties directly affects chromatographic retention at intermediate pH values used in pharmacopoeial methods.

Pharmaceutical impurity profiling Imatinib quality control Positional isomer separation

Meta‑ vs. Ortho‑Isomer: pKₐ Differential of >1.5 Log Units Drives Divergent Ionization and Solubility

The ortho‑substituted positional isomer (2-[(4-methylpiperazin-1-yl)methyl]benzoic acid; CAS 514209‑40‑6) has a JChem‑calculated acid pKₐ of 2.30, compared to 3.82 for the meta‑dihydrochloride salt (target compound) and 3.82 for the meta‑free‑base [1][2]. This 1.52‑log‑unit difference represents a ~33‑fold difference in acid dissociation constant, meaning the ortho‑isomer is predominantly ionized at a much lower pH range. This drastically alters its aqueous solubility profile, logD at intestinal pH, and its ability to form stable salts.

Physicochemical profiling Isomer‑specific ionization Salt selection

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement Enables Direct Aqueous Assay Use

The dihydrochloride salt (CAS 1181458-11-6) is described as 'freely soluble in water' and 'readily soluble in water' [1]. In contrast, the free‑base form (CAS 514209‑42‑8) is a solid with limited water solubility, requiring organic co‑solvents (e.g., DMSO, methanol) to achieve dissolution for biological assays . The Kuujia database reports the dihydrochloride salt has a melting point of 281–283 °C, consistent with a high‑lattice‑energy salt [2]. While exact mg/mL values for the free base are not widely published, the qualitative solubility contrast (freely soluble vs. limited solubility) is well‑established across multiple vendor specifications.

Salt form selection Aqueous solubility Bioassay compatibility

Meta‑Dihydrochloride vs. 4‑Methylpiperazinyl‑Direct Analog: Methylene Spacer Alters pKₐ and LogD, Modulating Reactivity

The direct‑linked analog 3-(4‑methylpiperazin‑1‑yl)benzoic acid (CAS 215309‑01‑6) lacks the methylene spacer between the piperazine and the phenyl ring. This structural deletion increases the acid pKₐ from 3.82 (meta‑CH₂‑) to 4.54 (meta‑direct) and shifts logD (pH 7.4) from −1.34 to −1.11, reflecting altered electron‑withdrawing character of the piperazine ring when directly conjugated with the aromatic system [1][2]. The methylene‑bridged target compound therefore has a more acidic carboxylic acid group and a more negative logD at physiological pH, which affects both its reactivity as an acylating agent and its partitioning behavior in biological systems.

Linker chemistry Structure‑property relationships Medicinal chemistry building blocks

Certified Reference Standard Purity: Imatinib Impurity 55 with ≥95%–99% HPLC Purity for Regulatory QC

When procured as a certified reference standard, the meta‑substituted compound (as the free acid, CAS 514209‑42‑8) is supplied with purity specifications of >95% by HPLC (CATO standards) or 99%+ HPLC (ChemicalBook listings for Imatinib Impurity 55) [1][2]. In contrast, the para‑isomer (CAS 106261‑48‑7) is typically sold as a synthetic intermediate with purity ≥98% by HPLC but without certified impurity traceability documentation . The meta‑dihydrochloride salt (CAS 1181458‑11‑6) is commercially available from multiple vendors at 95%–98% purity levels .

Reference standard certification Impurity quantification Regulatory compliance

Melting Point Divergence: 281–283 °C (Meta‑Dihydrochloride) vs. 310–312 °C (Para‑Isomer Free Acid) Facilitates Identity Confirmation

The meta‑dihydrochloride target compound exhibits a melting point of 281–283 °C as reported by ChemBase [1]. The para‑substituted free acid (CAS 106261‑48‑7) melts at 310–312 °C , a difference of approximately 29 °C that enables rapid identity confirmation by melting point apparatus or differential scanning calorimetry (DSC). This large Δmp arises from the different crystal lattice energies of the meta‑dihydrochloride salt vs. the para‑free acid, providing a simple, low‑cost orthogonal identity check.

Identity testing Solid‑state characterization Material quality control

Recommended Application Scenarios for 3-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride Based on Quantitative Differentiation Evidence


Imatinib Impurity Profiling and Pharmacopoeial Method Validation

Procure the meta‑substituted compound as a certified Imatinib Impurity 55 reference standard (≥95%–99%+ HPLC purity with full CoA documentation) for HPLC/UV or LC‑MS/MS method development per ICH Q3A/Q3B. The distinct chromatographic retention relative to the para‑substituted intermediate, supported by the pKₐ difference (3.82 vs. 4.31), ensures accurate system suitability testing and impurity quantification in Imatinib drug substance and finished product [1][2].

Aqueous‑Based Kinase Inhibition Assays Requiring Soluble Salt Form

Use the dihydrochloride salt (CAS 1181458‑11‑6) directly in aqueous kinase inhibition assay buffers. The freely water‑soluble salt form eliminates the need for DMSO or other organic co‑solvents that can interfere with kinase activity measurements, a key advantage over the poorly water‑soluble free base (CAS 514209‑42‑8) . This is particularly relevant for high‑throughput screening where DMSO concentrations must be kept below 0.1% (v/v).

Structure‑Activity Relationship (SAR) Studies Exploiting Meta‑Positional and Linker Effects

The target compound serves as a privileged meta‑substituted scaffold with a methylene‑bridged piperazine. Its distinct pKₐ (3.82) and logD (pH 7.4, −1.34) compared to the direct‑linked analog (pKₐ 4.54; logD −1.11) and the ortho‑isomer (pKₐ 2.30) make it a well‑defined probe for SAR studies examining the impact of linker flexibility and substitution pattern on target binding, as demonstrated in M3 muscarinic receptor modulator programs [3].

Solid‑State Identity Verification via Melting Point Differentiation

The 29 °C melting point gap between the meta‑dihydrochloride (281–283 °C) and the para‑free acid (310–312 °C) provides a rapid, low‑cost orthogonal identity check at incoming material inspection. This can be combined with FT‑IR or Raman spectroscopy to confirm that the correct positional isomer and salt form has been received before use in GMP synthesis or analytical method validation [4].

Quote Request

Request a Quote for 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.